2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a chlorine atom, a cycloheptyl group, and a carboxamide group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and cycloheptyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Properties
Molecular Formula |
C12H17ClN2OS |
---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H17ClN2OS/c1-8-10(15-12(13)17-8)11(16)14-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,14,16) |
InChI Key |
QQYMRXUFJSLFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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